molecular formula C23H19N3O4S B14111721 1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14111721
M. Wt: 433.5 g/mol
InChI Key: DRDOZDCJZRCEKL-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound. It features a unique structure that combines a chromeno[2,3-c]pyrrole core with a thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include aldehydes, amines, and thiadiazole precursors. The reaction conditions often involve the use of catalysts such as glacial acetic acid and triethylamine, with reactions carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary based on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The thiadiazole moiety plays a crucial role in these interactions, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of the chromeno[2,3-c]pyrrole core and the thiadiazole moiety. This structural combination enhances its biological activities and broadens its range of applications in scientific research .

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O4S/c1-3-4-17-24-25-23(31-17)26-19(13-6-8-14(27)9-7-13)18-20(28)15-11-12(2)5-10-16(15)30-21(18)22(26)29/h5-11,19,27H,3-4H2,1-2H3

InChI Key

DRDOZDCJZRCEKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)O

Origin of Product

United States

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